molecular formula C21H16N2OS B4413578 2-(benzylthio)-N-(2-cyanophenyl)benzamide

2-(benzylthio)-N-(2-cyanophenyl)benzamide

Cat. No. B4413578
M. Wt: 344.4 g/mol
InChI Key: ZLQZTNRVGPVHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(2-cyanophenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BZT-226 and falls under the class of benzamide derivatives.

Scientific Research Applications

2-(benzylthio)-N-(2-cyanophenyl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been explored for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-cyanophenyl)benzamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by disrupting the cell cycle and preventing cell division. Its antibacterial activity may be due to its ability to disrupt bacterial cell membranes. Its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer, antibacterial, and anti-inflammatory activities, it has been found to possess antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(2-cyanophenyl)benzamide in lab experiments is its potential as a multi-targeted agent, as it has been shown to have activity against cancer cells, bacteria, and inflammation. Additionally, it has been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(2-cyanophenyl)benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Its potential as an anti-inflammatory agent and its effects on neurotransmitter metabolism also warrant further investigation. Finally, its potential as a therapeutic agent for other diseases, such as Alzheimer's disease, should be explored.

properties

IUPAC Name

2-benzylsulfanyl-N-(2-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c22-14-17-10-4-6-12-19(17)23-21(24)18-11-5-7-13-20(18)25-15-16-8-2-1-3-9-16/h1-13H,15H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQZTNRVGPVHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-N-(2-cyanophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-N-(2-cyanophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-(benzylthio)-N-(2-cyanophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-(benzylthio)-N-(2-cyanophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-(benzylthio)-N-(2-cyanophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-(benzylthio)-N-(2-cyanophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.